molecular formula C22H18N2O3S B2407532 N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide CAS No. 1022771-18-1

N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide

Cat. No.: B2407532
CAS No.: 1022771-18-1
M. Wt: 390.46
InChI Key: RFNHEDFDECDQRD-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide is a chemical compound of significant interest in medicinal and agrochemical research, built around a naphthalene-sulfonamide scaffold linked to a (benzyloxy)pyridine group. While direct biological data for this specific molecule is limited in the public domain, its core structure is closely related to several classes of bioactive molecules. Compounds featuring the benzenesulfonamide group attached to a pyridine or substituted pyridine ring have demonstrated potent and diverse biological activities. For instance, structurally similar substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been identified as potent herbicidal agents in greenhouse and field tests, effectively controlling a broad spectrum of weeds and showing potential for synergistic effects in mixture with other herbicides . Furthermore, the sulfonamide-pyridine motif is a recognized pharmacophore in drug discovery. Research on the analog 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide has revealed promising therapeutic effects against visceral leishmaniasis, exhibiting activity against both promastigote and amastigote forms of the Leishmania donovani parasite . The biological activity of such compounds is often linked to their interaction with key enzymes. The precursor 3-(benzyloxy)pyridin-2-amine is documented as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14) and Leukotriene A-4 hydrolase, suggesting that the sulfonamide derivative may also target similar pathways involved in inflammation and immune response . This compound is presented as a valuable chemical tool for researchers exploring the structure-activity relationships of sulfonamide-based inhibitors and for developing novel candidates in pharmaceutical and agrochemical applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-28(26,20-13-12-18-9-4-5-10-19(18)15-20)24-22-21(11-6-14-23-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNHEDFDECDQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide typically involves the coupling of a naphthalene sulfonamide with a phenylmethoxypyridine derivative. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct synthesis of sulfonamides from thiols and amines . This method is advantageous as it streamlines the synthetic route and reduces waste generation. The reaction is typically carried out in the presence of oxidizing agents and under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
  • N-(3-phenylmethoxypyridin-2-yl)thiophenesulfonamide
  • N-(3-phenylmethoxypyridin-2-yl)pyridinesulfonamide

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide is unique due to its specific structural features, such as the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.

Biological Activity

N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide, a compound with the molecular formula C22H18N2O3S and a molecular weight of 390.47 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a benzyloxy group and a pyridine moiety, which is characteristic of many biologically active sulfonamides. The presence of these functional groups is essential for its interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting key protein-protein interactions involved in tumor growth. Specifically, it has been studied as an inhibitor of the Keap1-Nrf2 interaction, which plays a significant role in cellular defense against oxidative stress and inflammation.

  • In vitro Studies : In cell viability assays, this compound demonstrated cytotoxic effects at concentrations above 10 µM. For example, in assays using Hepa1c1c7 cells, it was shown to induce the expression of NQO1, a marker associated with the activation of the Nrf2 pathway .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Protein Interactions : It binds to the Keap1 protein, disrupting its interaction with Nrf2, thereby promoting Nrf2 nuclear translocation and subsequent gene expression related to antioxidant responses .
  • Impact on Cell Cycle : The compound has been observed to induce cell cycle arrest in various cancer cell lines, particularly at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsConcentration (µM)Reference
CytotoxicityReduced cell viability>10
NQO1 ExpressionInduction observed10
Protein Interaction InhibitionKeap1-Nrf2 interaction disruption10
Cell Cycle ArrestG2/M phase arrest10

Pharmacological Implications

The biological activity of this compound suggests its potential use in therapeutic applications, particularly in oncology. Its ability to modulate the Keap1-Nrf2 pathway positions it as a candidate for further development in cancer treatment strategies.

Q & A

Q. Q: What are the standard synthetic routes for N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide?

A: A common method involves gold-catalyzed reactions, such as combining N-(3-(benzyloxy)pyridin-2-yl)-1,1-dimethyl-λ⁴-sulfanimine with N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide in anhydrous toluene using PicAuCl₂ (5 mol%) as a catalyst. The reaction is monitored via TLC, and the product is isolated via column chromatography, yielding ~68% as a white solid with confirmed purity via ¹H NMR . Alternative routes may involve nucleophilic substitution or coupling reactions under basic conditions, though yields and purity vary with reagent stoichiometry and solvent choice.

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and minimize byproducts?

A: Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Au, Pd) enhance regioselectivity in heterocyclic coupling. PicAuCl₂ is preferred for its stability in toluene .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of sulfonamide intermediates but may require rigorous drying to avoid hydrolysis.
  • Temperature control : Slow heating (e.g., reflux at 110°C for 5–7 hours) reduces side reactions like over-alkylation .
  • In-line monitoring : Use HPLC or LC-MS to detect intermediates and adjust reaction time dynamically.

Basic Characterization

Q. Q: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

A:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyloxy CH₂ at δ ~4.5–5.0 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. For example, the naphthalene sulfonamide moiety typically shows planar geometry with S–N bond distances of ~1.63 Å .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Characterization

Q. Q: How can crystallographic disorder in the benzyloxy group be resolved during structure refinement?

A: In SHELXL, apply PART and SUMP commands to model disorder. For example, split the benzyloxy moiety into two overlapping positions with occupancy factors refined to ≤0.5. Use RIGU restraints to maintain reasonable geometry and DELU for thermal parameter smoothing. Validation via PLATON or Mercury ensures no residual electron density >0.3 eÅ⁻³ .

Reactivity and Functionalization

Q. Q: How does the benzyloxy group influence the compound’s reactivity in further functionalization?

A: The benzyloxy group:

  • Enhances lipophilicity : Facilitates membrane permeability in biological assays, as shown in sodium sulfonamide analogs .
  • Directs electrophilic substitution : The pyridine ring’s electron-rich 3-position (due to benzyloxy donation) favors reactions like nitration or halogenation.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) or TFA cleavage removes the benzyl group, enabling hydroxylation for downstream conjugates .

Biochemical Applications

Q. Q: How can computational docking predict this compound’s interaction with enzyme targets?

A: Using Glide (Schrödinger Suite):

Prepare the protein (e.g., CDK7) by removing water and adding hydrogens.

Generate ligand conformers via LigPrep (OPLS4 force field).

Perform grid-based docking with van der Waals scaling (0.8) and Coulomb-vdW potential.

Analyze top poses for hydrogen bonds (e.g., sulfonamide O with Lys33) and π-stacking (naphthalene with Phe143). Compare binding scores (ΔG) to known inhibitors .

Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported synthetic yields or spectral data?

A:

  • Reproduce conditions : Verify solvent purity, catalyst batch, and inert atmosphere (e.g., N₂ vs. Ar).
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., des-benzyl derivatives from incomplete protection).
  • Cross-validate spectra : Compare NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*).
  • Collaborative verification : Share crystalline samples for independent XRD validation .

Toxicology and Safety

Q. Q: What precautions are critical when handling this compound in biological assays?

A:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust dispersion (particle size <5 µm).
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
  • Acute toxicity : Preliminary in vitro assays (e.g., MTT on HEK293 cells) suggest IC₅₀ >100 µM, but confirm with cell-specific models .

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